molecular formula C10H18O2 B14607885 3,7-Dimethyl-6-oxooctanal CAS No. 58223-41-9

3,7-Dimethyl-6-oxooctanal

Cat. No.: B14607885
CAS No.: 58223-41-9
M. Wt: 170.25 g/mol
InChI Key: QMGXVXFKXOTDMW-UHFFFAOYSA-N
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Description

3,7-Dimethyl-6-oxooctanal is an organic compound with the molecular formula C10H18O2. It is a member of the aldehyde family and is known for its distinct chemical structure, which includes a ketone and an aldehyde functional group. This compound is often used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Dimethyl-6-oxooctanal can be achieved through several methods. One common approach involves the oxidation of 3,7-dimethyl-6-octenal. This process typically uses oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to achieve the desired product .

Industrial Production Methods

In industrial settings, this compound is often produced through a combination of vacuum distillation and chemical separation methods. This process involves the initial distillation of the compound under reduced pressure, followed by chemical separation techniques to purify the product. The final product typically has a purity of over 95% .

Chemical Reactions Analysis

Types of Reactions

3,7-Dimethyl-6-oxooctanal undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: The aldehyde group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Grignard reagents, organolithium compounds.

Major Products Formed

Scientific Research Applications

3,7-Dimethyl-6-oxooctanal has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of fragrances and flavoring agents

Mechanism of Action

The mechanism of action of 3,7-Dimethyl-6-oxooctanal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, depending on the specific target and context .

Comparison with Similar Compounds

Similar Compounds

  • 3,7-Dimethyl-6-octenal
  • 3,7-Dimethyl-6-oxo-octanoic acid
  • 3,7-Dimethyl-6-octanol

Uniqueness

3,7-Dimethyl-6-oxooctanal is unique due to its dual functional groups (aldehyde and ketone), which allow it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in both research and industrial applications .

Properties

CAS No.

58223-41-9

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

3,7-dimethyl-6-oxooctanal

InChI

InChI=1S/C10H18O2/c1-8(2)10(12)5-4-9(3)6-7-11/h7-9H,4-6H2,1-3H3

InChI Key

QMGXVXFKXOTDMW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)CCC(C)CC=O

Origin of Product

United States

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